molecular formula C17H14O5 B190542 Alfalone CAS No. 970-48-9

Alfalone

Cat. No. B190542
CAS RN: 970-48-9
M. Wt: 298.29 g/mol
InChI Key: CQULNEWSZBPFNL-UHFFFAOYSA-N
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Description

Alfalone is a naturally occurring peptide that has been studied extensively in the field of biochemistry and physiology. It has been found to have a wide range of effects on the body, including the regulation of hormones, metabolism, and the immune system. Alfalone has been used in lab experiments to study a variety of biological processes and to develop treatments for various diseases.

Scientific Research Applications

Anaesthesia in Rodents

Alfaxalone, a neuroactive steroid, is utilized as an injectable anaesthetic in large animals. However, its application in laboratory rodents often results in significant motor excitation, such as limb paddling and facial twitching. Research conducted by Thakre (2018) investigated the modulation of synaptic neurotransmission to central motor neurons by alfaxalone and its potential role in excitatory behavior in rodents. This study is pivotal in advancing our understanding of anaesthetic effects in biomedical research involving rodents (Thakre, 2018).

Sedation in Rabbits

Alfaxalone has been explored as a sedative in rabbits. A study by Huynh et al. (2014) aimed to determine safe immobilization doses of intramuscular alfaxalone in rabbits. This research contributes to the field of veterinary medicine by providing insights into dosage optimization for sedation in small animals (Huynh et al., 2014).

Anesthetic Effects in Various Species

Alfaxalone's anesthetic effects have been evaluated across different species. Studies include its application in rats (Arenillas & Gomez de Segura, 2018), cats (Warne et al., 2015), oriental fire-bellied toads (Adami et al., 2015), and rhesus monkeys (Li et al., 2020). These research efforts significantly expand the understanding of alfaxalone's pharmacodynamic properties and its suitability for diverse animal species (Arenillas & Gomez de Segura, 2018), (Warne et al., 2015), (Adami et al., 2015), (Li et al., 2020).

Novel Formulations and Applications

Estes et al. (1990) investigated a non-surfactant formulation for alfaxalone based on amorphous cyclodextrin. This study is crucial for understanding alternative formulations of alfaxalone that may reduce side effects and increase its therapeutic index (Estes et al., 1990).

properties

IUPAC Name

6-hydroxy-7-methoxy-3-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)13-9-22-15-8-16(21-2)14(18)7-12(15)17(13)19/h3-9,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQULNEWSZBPFNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301297861
Record name 6-Hydroxy-7,4′-dimethoxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alfalone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038811
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Alfalone

CAS RN

970-48-9
Record name 6-Hydroxy-7,4′-dimethoxyisoflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=970-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alfalone (isoflavone)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000970489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-7,4′-dimethoxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alfalone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NJ9MMB4ZA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Alfalone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038811
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

246 - 247 °C
Record name Alfalone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038811
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
MA Farag, DV Huhman, RA Dixon, LW Sumner - Plant physiology, 2008 - ncbi.nlm.nih.gov
… of 3 H label in afrormosin and alfalone, which supports a biosynthetic … alfalone. Correlation analyses provided further evidence for the close biogenetic origins of afrormosin and alfalone …
Number of citations: 208 www.ncbi.nlm.nih.gov
E Urbanczyk-Wochniak, LW Sumner - Bioinformatics, 2007 - academic.oup.com
Motivation: There is an imperative need to integrate functional genomics data to obtain a more comprehensive systems-biology view of the results. We believe that this is best achieved …
Number of citations: 94 academic.oup.com
É Domokos-Szabolcsy, Z Kovács, L Kaszás, J Koroknai… - 2020 - real.mtak.hu
… Three isoflavones were found such as ononin; alfalone and formonetin. Nine saponins could be identified and seven unknown saponin aglcyons. … Alfalone …
Number of citations: 1 real.mtak.hu
AŞ YAĞLIOĞLU, DG GÜRBÜZ… - Turkish Journal of …, 2022 - journals.tubitak.gov.tr
… Compound 2 was identified as isoflavone (alfalone) that isolated for the first time as a natural product [31]. Alfalone is found in many plants such as Medicago truncatula [34], Trifolium …
Number of citations: 3 journals.tubitak.gov.tr
R Edwards, RA Dixon - Phytochemistry, 1991 - Elsevier
… the synthesis of the isoflavones alfalone or afrormosin. Afror… pattern of afrormosin or alfalone respectively. Further work is … , afrormosin/alfalone glucoside and malonylglucoside levels …
Number of citations: 57 www.sciencedirect.com
SA Tiller, AD Parry, R Edwards - International Symposium on Natural …, 1993 - actahort.org
An isoflavonoid identified as formononetin and the pterocarpan phytoalexin medicarpin occur as their respective O-glucoside-6"-O-malonates, FGM and MGM, in healthy alfalfa plants …
Number of citations: 4 www.actahort.org
H Wenzhe, D Jinao, L Zhengliang - Journal of China …, 2000 - europepmc.org
The EtOH extract from heatwood of Maackia amurensis has protective effects on the liver. From the extract, six compounds were isolated and identified physicochemically and …
Number of citations: 2 europepmc.org
D Patrón-González, R Ríos-Gómez… - Biochemical Systematics …, 2021 - Elsevier
… Medicarpin, 4-hydroxymedicarpin, 6α-hydroxymedicarpin, mucronucarpan, variabilin, 4-hydroxymaackiain, alfalone and formononetin are considered chemophenetic markers for M. …
Number of citations: 4 www.sciencedirect.com
AK Anguraj Vadivel, T McDowell, JB Renaud… - Communications …, 2021 - nature.com
… O-methylhydroxy isoflavones such as afrormosin and alfalone … metabolite and not afrormosin or alfalone (Supplementary Fig. 2… Its similarity to afrormosin or alfalone suggests its role in …
Number of citations: 24 www.nature.com
SA Tiller, AD Parry, R Edwards - Physiologia Plantarum, 1994 - Wiley Online Library
… cell cultures the major isoflavonoids of alfalfa roots were identified as medicarpin-3-O-glucoside-6"-O-malonate (MGM) and the malotiylated glucoside of either afrormosin or alfalone. …
Number of citations: 58 onlinelibrary.wiley.com

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